Cas no 1004643-60-0 (1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-3,5-dimethyl-1H-pyrazol-4-amine)
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-3,5-dimethyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- <br>1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amin e
- 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-3,5-dimethyl-1H-pyrazol-4-amine
- 1004643-60-0
- 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
- 1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3,5-dimethylpyrazol-4-amine
- 1-(1-ethyl-3-methyl-1 h -pyrazol-4-ylmethyl)-3,5-dimethyl-1 h -pyrazol-4-ylamine
- 1-(1-ethyl-3-methyl-1 h-pyrazol-4-ylmethyl)-3,5-dimethyl-1 h-pyrazol-4-ylamine
- EN300-229771
- BBL039993
- STK349684
- MFCD04970035
- AKOS000310688
- DB-017006
- 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine
- CS-0240708
- EQB64360
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- MDL: MFCD04970035
- Inchi: 1S/C12H19N5/c1-5-16-6-11(8(2)14-16)7-17-10(4)12(13)9(3)15-17/h6H,5,7,13H2,1-4H3
- InChI Key: KSWRKTNLDBJSAP-UHFFFAOYSA-N
- SMILES: N1(C(C)=C(C(C)=N1)N)CC1=CN(CC)N=C1C
Computed Properties
- Exact Mass: 233.16404563Da
- Monoisotopic Mass: 233.16404563Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 61.7Ų
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-3,5-dimethyl-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 030213-250mg |
1-(1-Ethyl-3-methyl-1 H -pyrazol-4-ylmethyl)-3,5-dimethyl-1 H -pyrazol-4-ylamine |
1004643-60-0 | 250mg |
£182.00 | 2022-02-28 | ||
| Fluorochem | 030213-5g |
1-(1-Ethyl-3-methyl-1 H -pyrazol-4-ylmethyl)-3,5-dimethyl-1 H -pyrazol-4-ylamine |
1004643-60-0 | 5g |
£963.00 | 2022-02-28 | ||
| Fluorochem | 030213-1g |
1-(1-Ethyl-3-methyl-1 H -pyrazol-4-ylmethyl)-3,5-dimethyl-1 H -pyrazol-4-ylamine |
1004643-60-0 | 1g |
£363.00 | 2022-02-28 | ||
| Chemenu | CM483314-1g |
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine |
1004643-60-0 | 97% | 1g |
$675 | 2022-06-14 | |
| Enamine | EN300-229771-0.05g |
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine |
1004643-60-0 | 95% | 0.05g |
$88.0 | 2024-06-20 | |
| Enamine | EN300-229771-0.1g |
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine |
1004643-60-0 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
| Enamine | EN300-229771-0.25g |
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine |
1004643-60-0 | 95% | 0.25g |
$188.0 | 2024-06-20 | |
| Enamine | EN300-229771-0.5g |
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine |
1004643-60-0 | 95% | 0.5g |
$353.0 | 2024-06-20 | |
| Enamine | EN300-229771-1.0g |
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine |
1004643-60-0 | 95% | 1.0g |
$470.0 | 2024-06-20 | |
| Enamine | EN300-229771-2.5g |
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine |
1004643-60-0 | 95% | 2.5g |
$923.0 | 2024-06-20 |
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-3,5-dimethyl-1H-pyrazol-4-amine Suppliers
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-3,5-dimethyl-1H-pyrazol-4-amine Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Additional information on 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-3,5-dimethyl-1H-pyrazol-4-amine
Comprehensive Overview of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS 1004643-60-0)
The compound 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS 1004643-60-0) is a specialized pyrazole derivative with significant potential in pharmaceutical and agrochemical research. This structurally unique molecule features dual pyrazole rings, making it particularly interesting for drug discovery programs targeting various biological pathways. The presence of both ethyl and methyl substituents contributes to its distinctive physicochemical properties, while the amine functionality at the 4-position offers valuable synthetic handles for further derivatization.
Recent literature indicates growing interest in pyrazole-based compounds like 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-3,5-dimethyl-1H-pyrazol-4-amine due to their diverse biological activities. Researchers are particularly focused on their potential as kinase inhibitors, with several studies exploring their application in cancer therapeutics and inflammatory diseases. The compound's molecular weight of 235.33 g/mol and moderate lipophilicity make it suitable for medicinal chemistry optimization programs.
The synthesis of CAS 1004643-60-0 typically involves multi-step organic transformations starting from commercially available pyrazole precursors. Key steps often include N-alkylation reactions to introduce the ethyl group and Mannich-type condensations to establish the critical methylene bridge between the two heterocyclic systems. Advanced purification techniques such as preparative HPLC or recrystallization are generally employed to achieve the high purity required for research applications.
From a structure-activity relationship perspective, the 1-ethyl-3-methyl-1H-pyrazole moiety in this compound has shown particular promise in modulating protein-protein interactions. Computational studies suggest that this scaffold can adopt multiple bioactive conformations, potentially explaining its broad spectrum of biological activities. The 3,5-dimethyl substitution pattern on the second pyrazole ring appears to enhance metabolic stability while maintaining favorable solubility characteristics.
In pharmaceutical development, 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-3,5-dimethyl-1H-pyrazol-4-amine serves as a valuable intermediate for creating more complex drug candidates. Its chemical structure allows for diverse modifications at multiple positions, enabling medicinal chemists to fine-tune properties such as potency, selectivity, and pharmacokinetic profiles. Several patent applications have disclosed related structures for potential use in central nervous system disorders and metabolic diseases.
The agrochemical industry has also shown interest in this class of compounds, particularly for developing new crop protection agents. The pyrazole core demonstrates excellent potential as a pesticide scaffold, with modifications to the amine functionality yielding compounds with insecticidal or fungicidal activity. Researchers are investigating whether CAS 1004643-60-0 derivatives could address growing concerns about pesticide resistance in agricultural systems.
Analytical characterization of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-3,5-dimethyl-1H-pyrazol-4-amine typically involves NMR spectroscopy (both 1H and 13C), mass spectrometry, and HPLC purity analysis. The compound generally appears as a white to off-white crystalline solid with good stability under standard storage conditions. Its melting point and solubility profile make it suitable for various formulation approaches in both research and potential commercial applications.
From a market perspective, the demand for specialized pyrazole derivatives like CAS 1004643-60-0 continues to grow, driven by increasing R&D investments in both pharmaceutical and agricultural sectors. Custom synthesis providers report steady inquiries about this compound, particularly from academic institutions and small biotech companies engaged in fragment-based drug discovery programs. The global market for such fine chemicals is projected to expand significantly in coming years.
Environmental and safety assessments of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-3,5-dimethyl-1H-pyrazol-4-amine indicate it requires standard laboratory handling precautions. While not classified as highly hazardous, researchers should employ appropriate personal protective equipment when working with this compound. Proper waste disposal procedures should be followed in accordance with local regulations for organic chemical substances.
Future research directions for this compound class may explore its potential in bioconjugation chemistry or as a molecular probe for studying biological systems. The emergence of click chemistry applications and PROTAC technology has created new opportunities for versatile intermediates like CAS 1004643-60-0. Additionally, the compound's photophysical properties might be investigated for potential applications in material science or sensing technologies.
For researchers seeking 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-3,5-dimethyl-1H-pyrazol-4-amine, several specialty chemical suppliers offer this material in various quantities, typically with purity guarantees ≥95%. The compound is generally available for research purposes rather than commercial-scale production, reflecting its current status as a valuable research chemical rather than an established active ingredient.
In conclusion, CAS 1004643-60-0 represents an interesting example of pyrazole chemistry with wide-ranging potential across multiple scientific disciplines. Its balanced combination of synthetic accessibility and structural complexity makes it particularly valuable for medicinal chemistry programs. As research into heterocyclic compounds continues to advance, derivatives of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-3,5-dimethyl-1H-pyrazol-4-amine may yield important discoveries in both life sciences and materials applications.
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